1-[3-(2-Furyl)propyl]piperazine
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Medicinal Chemistry
Nitrogen-containing heterocycles are one of the most significant structural motifs in the development of new pharmaceutical agents. mdpi.com An analysis of FDA-approved drugs reveals that approximately 60% of small-molecule drugs contain a nitrogen-based heterocycle. mdpi.comrsc.org This high prevalence can be attributed to several factors, including their stability, synthetic accessibility, and the ability of the nitrogen atoms to form hydrogen bonds with biological targets such as DNA. mdpi.comrsc.org
These compounds are integral to a wide range of therapeutic agents, including anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal drugs. mdpi.com Their structural and functional diversity allows for fine-tuning of the physicochemical properties of a molecule, which is crucial for optimizing its efficacy and pharmacokinetic profile.
Within the vast landscape of nitrogen-containing heterocycles, piperazine (B1678402) stands out as a "privileged scaffold." nih.govtandfonline.com This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The piperazine ring, a six-membered ring with two nitrogen atoms at opposite positions, is a common feature in many commercially successful drugs. spacefrontiers.orgwikipedia.orgresearchgate.net
The utility of the piperazine scaffold in medicinal chemistry can be attributed to its unique physicochemical properties:
Solubility and Basicity: The presence of two nitrogen atoms imparts basicity and hydrophilicity, which can improve the solubility and pharmacokinetic properties of drug candidates. tandfonline.comnih.gov
Chemical Reactivity: The nitrogen atoms provide reactive sites for the introduction of various substituents, allowing for the creation of diverse chemical libraries for screening. tandfonline.comnih.gov
Conformational Flexibility: The chair conformation of the piperazine ring allows for specific spatial arrangements of substituents, which is critical for optimal interaction with biological targets. tandfonline.com
The versatility of the piperazine ring has led to its incorporation into a wide array of therapeutic agents, including those for cancer, bacterial infections, and central nervous system disorders. nih.govtandfonline.comnih.gov
Table 1: Examples of Therapeutic Areas for Piperazine-Containing Drugs
| Therapeutic Area | Examples of Drug Classes |
|---|---|
| Oncology | Kinase inhibitors (e.g., Imatinib) |
| Infectious Diseases | Anthelmintics, Antibacterials (e.g., Ciprofloxacin) |
| Central Nervous System | Antipsychotics, Antidepressants |
The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is another important scaffold in medicinal chemistry. ijabbr.comijabbr.com It is found in numerous natural products and has been incorporated into a wide range of synthetic compounds with diverse biological activities. researchgate.netwisdomlib.org
Key attributes of the furan moiety that contribute to its bioactivity include:
Electron-Rich Nature: The oxygen atom makes the furan ring electron-rich, enabling it to participate in various electronic interactions with biological macromolecules. ijabbr.com
Aromaticity: Its aromatic character provides stability to the molecule. ijabbr.com
Structural Versatility: The furan ring can be readily functionalized, allowing for the synthesis of a wide variety of derivatives. ijabbr.comijabbr.com
Furan derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. ijabbr.comorientjchem.org
Contextualizing 1-[3-(2-Furyl)propyl]piperazine within the Landscape of Bioactive Derivatives
The compound this compound represents a hybrid chemical entity that combines the privileged piperazine scaffold with the bioactive furan moiety. This strategic combination aims to leverage the favorable properties of both heterocyclic systems to create novel molecules with potentially enhanced or unique pharmacological profiles.
The use of piperazine in medicine dates back to its introduction as an anthelmintic in 1953. chemeurope.com Its ability to paralyze parasites led to its widespread use in treating worm infections. chemeurope.com Over the decades, the applications of piperazine derivatives have expanded dramatically, leading to the development of drugs for a multitude of diseases. wikipedia.orgresearchgate.net
The history of furan derivatives in medicine began with the description of 2-furoic acid in 1780. wikipedia.orgutripoli.edu.ly Early investigations into furan compounds were often related to their natural origins. wikipedia.org The development of synthetic methodologies has since allowed for the creation of a vast number of furan-containing drugs with a wide range of therapeutic applications. wisdomlib.orgablesci.com
The hybridization of piperazine and furan rings is a promising strategy in modern drug discovery. researchgate.netnih.govrsc.org Research into such hybrid molecules is driven by the potential for synergistic effects, where the combined entity exhibits improved activity or a novel mechanism of action compared to its individual components.
Potential research avenues for piperazine-furan hybrids include:
Anticancer Agents: The combination of these two scaffolds has been explored for the development of novel anticancer agents. Studies have shown that certain piperazine-furan hybrids exhibit significant cytotoxic activity against various cancer cell lines. researchgate.netnih.govrsc.org
Antimicrobial Agents: Given the known antimicrobial properties of both piperazine and furan derivatives, hybrid molecules are being investigated as potential new antibiotics and antifungals. haramaya.edu.etnih.gov
Central Nervous System (CNS) Agents: The ability of the piperazine moiety to cross the blood-brain barrier makes it an attractive scaffold for CNS-acting drugs. Furan-piperazine hybrids are being explored for potential applications in treating neurological and psychiatric disorders. researchgate.net
Table 2: Key Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-furoic acid |
| Ciprofloxacin (B1669076) |
| Imatinib |
| Piperazine |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-[3-(furan-2-yl)propyl]piperazine |
InChI |
InChI=1S/C11H18N2O/c1(3-11-4-2-10-14-11)7-13-8-5-12-6-9-13/h2,4,10,12H,1,3,5-9H2 |
InChI Key |
FIZJOLTZJLOSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 3 2 Furyl Propyl Piperazine and Congeners
General Strategies for Piperazine (B1678402) Ring Construction
The piperazine scaffold is a ubiquitous feature in many biologically active compounds, leading to the development of numerous synthetic routes for its construction. nih.govmdpi.com These strategies can be broadly categorized into methods that form the ring from acyclic precursors and those that modify existing heterocyclic systems.
Cyclization of linear diamine precursors is a common method for creating carbon-substituted piperazines. mdpi.comresearchgate.net Reductive cyclization, in particular, represents a powerful approach for forming the piperazine ring. One such method involves the sequential double Michael addition of nitrosoalkenes to primary amines to create bis(oximinoalkyl)amines. mdpi.comnih.gov These intermediates can then undergo a stereoselective catalytic reductive cyclization of the oxime groups to yield the piperazine ring. mdpi.comnih.gov This process often shows a preference for the formation of cis-isomers. nih.gov
Another reductive cyclization strategy involves the reduction of dinitriles. For example, di-(cyanomethyl)-amine and its N-benzyl derivatives can be reduced to form the corresponding mono-N-substituted piperazines. acs.org This intramolecular reaction is a specific application of the general formation of secondary amines from the reduction of nitriles. acs.org Manganese-mediated reductive cyclization has also been described as a simple and effective method for the diastereoselective synthesis of trans-aryl-substituted piperazines using manganese(0) and a Brønsted acid. figshare.com
| Precursor Type | Cyclization Method | Key Reagents/Catalysts | Stereoselectivity | Ref. |
| Bis(oximinoalkyl)amines | Catalytic Reductive Cyclization | 5%-Pd/C, H₂ | Predominantly cis-isomers | nih.gov |
| Di-(cyanomethyl)-amines | Reductive Cyclization | Raney Ni, H₂ | N/A | acs.org |
| Diketooximes | Manganese-Mediated Reductive Cyclization | Mn(0), Brønsted Acid | Predominantly trans-isomers | figshare.com |
Nucleophilic substitution is a cornerstone of piperazine chemistry, primarily used for N-alkylation and N-arylation to functionalize a pre-existing piperazine ring. nih.govmdpi.com This approach is fundamental for introducing side chains like the 3-(2-furyl)propyl group onto the piperazine nitrogen. Important methods to transform piperazine into its N-alkyl analogs include nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. mdpi.com
For the synthesis of N-arylpiperazines, common methods include aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic compounds. nih.gov For instance, reacting piperazine with a 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation, is a viable route. nih.gov The piperazine itself can act as an efficient nucleophile, with substitutions often occurring at the ortho and para positions of highly activated rings like pentafluoropyridine. researchgate.net
| Reaction Type | Substrates | Reagents/Conditions | Product Type | Ref. |
| N-Alkylation | Piperazine, Alkyl Halides | Base | N-Alkylpiperazine | mdpi.com |
| N-Arylation (SNAr) | Piperazine, Electron-deficient (Hetero)arenes | Base | N-Arylpiperazine | nih.gov |
| N-Arylation (Buchwald-Hartwig) | Piperazine, Aryl Halides | Pd catalyst, Ligand, Base | N-Arylpiperazine | nih.gov |
| N-Arylation (Ullmann-Goldberg) | Piperazine, Aryl Halides | Cu catalyst, Base | N-Arylpiperazine | nih.gov |
Modern synthetic chemistry has increasingly turned to transition metal catalysis for efficient heterocycle construction. Palladium-catalyzed reactions are particularly prominent in piperazine synthesis. The Buchwald-Hartwig amination is a key method for creating N-arylpiperazines from aryl halides and piperazine. nih.gov
A more advanced strategy for building the ring itself is the palladium-catalyzed carboamination reaction. nih.govnih.gov This method can generate substituted piperazines by reacting aryl or alkenyl halides with substituted ethylenediamine derivatives to form the heterocyclic ring. nih.govnih.gov The reaction creates two new bonds and can establish one or two stereocenters in a single step, often with high diastereoselectivity and without loss of enantiomeric purity. nih.gov The catalytic cycle is thought to involve the oxidative addition of an aryl bromide to a Pd(0) complex, which then reacts with the amine to form a Pd(II)-amido intermediate that undergoes the key cyclization step. nih.gov
Table: Examples of Palladium-Catalyzed Piperazine Synthesis
| Reaction Type | Substrates | Catalyst System | Key Features | Ref. |
|---|---|---|---|---|
| Carboamination | Aryl/Alkenyl Halides, Ethylenediamine derivatives | Pd₂(dba)₃, P(2-furyl)₃ | Stereoselective, modular construction of substituted piperazines | nih.govnih.gov |
| Cyclization | Propargyl units, Diamine components | Palladium catalyst | High regio- and stereochemical control | organic-chemistry.org |
The hydrogenation of pyrazines provides a direct route to the piperazine core. researchgate.net This method is attractive due to the commercial availability of many pyrazine derivatives. However, the aromaticity of the pyrazine ring and the potential for catalyst poisoning by the nitrogen atoms can make this transformation challenging. acs.org
To overcome these difficulties, strategies involving the activation of the pyrazine ring have been developed. One such method is the Ir-catalyzed asymmetric hydrogenation of pyrazines that have been activated by alkyl halides. acs.orgacs.orgnih.gov N-alkylation makes the pyrazine ring more electron-deficient and facilitates its reduction while also preventing the product from deactivating the catalyst. acs.org This approach has been used to synthesize a wide range of chiral 3-substituted and 2,3-disubstituted piperazines with high enantioselectivity. acs.orgacs.orgnih.gov Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is another route that yields chiral piperazin-2-ones, which can be converted to the corresponding chiral piperazines. rsc.org Additionally, electrochemical hydrogenation using a rhodium on carbon black (Rh/KB) catalyst has been reported for the conversion of pyrazine to piperazine under ambient conditions. nih.gov
Synthesis of Furyl and Propyl Chain Linkers in Piperazine Derivatives
The synthesis of the furylpropyl side chain and its attachment to the piperazine ring is a critical step in forming the target molecule. This typically involves reactions that form carbon-carbon or carbon-nitrogen bonds.
Condensation reactions, such as the Knoevenagel condensation, are a classic and effective method for carbon-carbon bond formation. sphinxsai.comdamascusuniversity.edu.sy These reactions can be used to construct the propyl linker by reacting a furan (B31954) carboxyaldehyde (furfural) derivative with a compound containing an active methylene group. sphinxsai.com The reaction is typically catalyzed by a base, such as piperidine. sphinxsai.com
While not directly forming the C-N bond to piperazine, this strategy creates a functionalized furyl-containing intermediate. For example, the condensation of 5-substituted furan-2-carboxaldehydes with creatinine or indan-1,3-dione yields furfurylidene products. sphinxsai.comdamascusuniversity.edu.sy These products, containing a double bond, can then be subjected to reduction (e.g., catalytic hydrogenation) to form the saturated propyl linker. The resulting furylpropyl moiety, likely functionalized with a leaving group, could then be attached to the piperazine nitrogen via a nucleophilic substitution reaction.
Historically, it has been shown that aldehydes can react directly with piperazine or N-mono-substituted piperazines, where one aldehyde molecule reacts with two amino groups to eliminate water. datapdf.com This typically forms an N,N'-bis-piperazylalkylmethane type of compound, which may not be the desired linkage for the target molecule but illustrates the reactivity between the functionalities. datapdf.com
Radical Cyclization Pathways to Incorporate Furan-Containing Moieties
Radical cyclization reactions represent a powerful tool in organic synthesis for the formation of cyclic structures. In the context of synthesizing molecules that contain both furan and piperazine moieties, manganese(III) acetate (B1210297) [Mn(OAc)₃] mediated radical cyclization is a noteworthy approach. nih.govnih.gov This method is particularly effective for creating dihydrofuran rings fused or linked to a piperazine core. nih.govnih.gov
The general mechanism involves the oxidation of a 1,3-dicarbonyl compound by Mn(OAc)₃ to generate a radical intermediate. This radical can then add to an unsaturated system, such as an alkene, tethered to a piperazine derivative. The subsequent intramolecular cyclization forms the dihydrofuran ring. researchgate.net For instance, the reaction of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds in the presence of Mn(OAc)₃ leads to the formation of novel piperazine-containing dihydrofuran compounds. nih.govnih.gov The regioselectivity of the cyclization is often controlled by the stability of the radical intermediates formed during the reaction sequence. nih.gov While this specific pathway leads to dihydrofurans, it showcases a valid strategy for incorporating a furan-type heterocycle into a piperazine-containing structure through radical chemistry.
Specific Synthetic Route Elucidation for 1-[3-(2-Furyl)propyl]piperazine
A plausible and direct synthetic route to this compound involves a two-step sequence: the synthesis of a protected intermediate followed by a deprotection step. This strategy is common in the synthesis of monosubstituted piperazines to avoid side reactions and ensure the desired product is obtained.
The initial step in the synthesis is the N-alkylation of a protected piperazine derivative. 1-Boc-piperazine is a commonly used starting material due to the stability of the tert-butyloxycarbonyl (Boc) protecting group under various reaction conditions and its facile removal. chemicalbook.comchemicalbook.com The alkylating agent would be a 3-(2-furyl)propyl halide, such as 1-bromo-3-(2-furyl)propane.
The reaction proceeds via a nucleophilic substitution, where the unprotected secondary amine of 1-Boc-piperazine attacks the electrophilic carbon of the alkyl halide. This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The base serves to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The resulting intermediate is 1-Boc-4-[3-(2-furyl)propyl]piperazine.
Table 1: Key Reagents and Intermediates in the Synthesis of the Protected Precursor
| Compound Name | Structure | Role |
| 1-Boc-piperazine | Starting material (protected amine) | |
| 1-Bromo-3-(2-furyl)propane | (propyl bromide attached at position 2) | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Base |
| Dimethylformamide (DMF) | Solvent | |
| 1-Boc-4-[3-(2-furyl)propyl]piperazine | (propyl group attached to Boc-piperazine) | Protected intermediate |
The final step in the synthesis of this compound is the removal of the Boc protecting group from the intermediate, 1-Boc-4-[3-(2-furyl)propyl]piperazine. The Boc group is known to be labile under acidic conditions. fishersci.co.ukacsgcipr.org
A common and effective method for Boc deprotection is treatment with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), in a suitable solvent like dioxane, dichloromethane (DCM), or ethyl acetate. fishersci.co.ukjgtps.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to release the free amine, carbon dioxide, and isobutylene or tert-butanol. acsgcipr.org For example, dissolving the protected piperazine in a solution of HCl in dioxane or methanol is a standard procedure. jgtps.comreddit.com After the reaction is complete, the reaction mixture is typically basified to neutralize the excess acid and liberate the free amine product, which can then be extracted and purified.
Table 2: Reagents for Boc Deprotection
| Reagent | Role | Common Solvents |
| Hydrochloric Acid (HCl) | Acid catalyst for cleavage | Dioxane, Methanol, Ethyl Acetate |
| Trifluoroacetic Acid (TFA) | Acid catalyst for cleavage | Dichloromethane (DCM) |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Base for work-up | Water |
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation
The structural elucidation and purity assessment of the synthesized this compound and its intermediates are accomplished using a combination of spectroscopic and chromatographic methods. These techniques are standard in academic and industrial research for the unambiguous characterization of novel chemical entities. nih.gov
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the molecular structure. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, characteristic signals would be expected for the protons on the furan ring, the propyl chain, and the piperazine ring. ¹³C NMR provides information about the carbon framework of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the confirmation of its elemental composition. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For the final compound, characteristic absorptions for N-H stretching (secondary amine) and C-H stretching (aliphatic and aromatic) would be expected. jgtps.com
Chromatographic Techniques:
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. jgtps.com
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to determine the purity of the final compound with high accuracy. chemicalbook.com When coupled with a mass spectrometer (GC-MS or LC-MS), these methods can also aid in the identification of the product and any impurities.
Table 3: Summary of Analytical Techniques for Structural Confirmation
| Technique | Information Provided |
| ¹H NMR | Proton environment, connectivity, and count |
| ¹³C NMR | Carbon framework of the molecule |
| HRMS | Exact mass and elemental composition |
| IR Spectroscopy | Presence of functional groups |
| TLC, GC, HPLC | Purity assessment and reaction monitoring |
Pharmacological Investigations and Molecular Target Engagement Studies
Receptor Binding Affinity and Functional Selectivity Profiling
The interaction of 1-[3-(2-Furyl)propyl]piperazine and its analogues with various G-protein coupled receptors (GPCRs) has been a subject of scientific investigation to delineate their potential pharmacological activities. Arylpiperazine derivatives are known to be promiscuous ligands, often showing affinity for a wide range of receptors, particularly within the serotonin (B10506) and dopamine (B1211576) families. nih.govnih.gov The binding affinity, typically expressed as the inhibition constant (Ki), quantifies the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. mdpi.combindingdb.org
Serotonin (5-HT) Receptor Subtypes (e.g., 5-HT7R)
The arylpiperazine moiety is a common scaffold for ligands targeting serotonin (5-HT) receptors. nih.gov These receptors are implicated in a vast array of physiological and pathological processes, making them key targets for drug development.
Compounds with a piperazine (B1678402) structure often exhibit high affinity for multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. mdpi.comnih.gov For instance, the compound 1-[2-(4-Methoxyphenyl)phenyl]piperazine is a potent 5-HT7 receptor antagonist with a Ki of 2.6 nM, while showing much lower affinity for the 5-HT1A receptor (Ki = 476 nM), indicating significant selectivity. researchgate.net The 5-HT7 receptor, one of the more recently discovered serotonin receptors, is coupled to Gs proteins and activates adenylyl cyclase. nih.govnih.gov It is also capable of coupling to G12 proteins, which can stimulate neurite outgrowth. nih.gov
Functional selectivity is a critical aspect of 5-HT receptor pharmacology. Ligands can act as agonists, antagonists, or inverse agonists, and may stabilize distinct receptor conformations that lead to the activation of different downstream signaling pathways (e.g., G-protein activation versus β-arrestin pathways). bindingdb.org For example, F15599, a selective 5-HT1A receptor agonist, demonstrates functional selectivity by more potently stimulating ERK1/2 phosphorylation compared to G-protein activation or inhibition of cAMP accumulation. mdpi.com This biased signaling can translate to unique in vivo effects. mdpi.com
Table 1: Binding Affinity of Representative Arylpiperazine Ligands at Serotonin (5-HT) Receptor Subtypes
| Compound | 5-HT Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT₇ | 2.6 | researchgate.net |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT₁ₐ | 476 | researchgate.net |
| Benzoylpiperidine Derivative 63 | 5-HT₇ | 2 | mdpi.com |
| Benzoylpiperidine Derivative 63 | 5-HT₂ₐ | 4 | mdpi.com |
| Benzoylpiperidine Derivative 64 | 5-HT₇ | 2 | mdpi.com |
| Benzoylpiperidine Derivative 64 | 5-HT₂ₐ | 27 | mdpi.com |
The specific structure-activity relationships (SAR) concerning the positional isomerization of the furyl group in compounds like this compound are not extensively detailed in the reviewed literature. A direct comparison of the binding affinities of 1-[3-(2 -Furyl)propyl]piperazine versus 1-[3-(3 -Furyl)propyl]piperazine at serotonin receptors was not found.
However, general SAR principles for related classes of compounds highlight the importance of the aromatic moiety. For psychedelic phenethylamines, appending a large dibenzo[b,d]furylmethyl (DBFM) group to the nitrogen atom showed that the point of attachment on the furan (B31954) ring significantly impacted receptor affinity. nih.gov Substitution through the 4-position of the dibenzofuran (B1670420) generally favored affinity for 5-HT2 receptor subtypes, whereas substitution at the 1-, 2-, or 3-positions decreased affinity. nih.gov While this involves a different core scaffold and a larger furan system, it underscores that the geometry and electronic properties of the heterocyclic ring and its connection point are critical determinants of receptor interaction. For arylpiperazines, it is well-established that substituents on the aryl ring dictate the affinity and selectivity for various 5-HT receptors. nih.gov
Dopamine (DA) Receptor Subtypes (e.g., D₂, D₃)
Arylpiperazine derivatives frequently possess significant affinity for dopamine D₂-like receptors (D₂, D₃, and D₄). mdpi.com The D₂ and D₃ receptors, in particular, are key targets for antipsychotic medications. Developing ligands with selectivity for the D₃ over the D₂ receptor is a major goal in medicinal chemistry to potentially reduce the motor side effects associated with D₂ receptor blockade.
Structure-activity relationship studies on hybrid molecules combining 2-aminotetralin and arylpiperazine fragments have led to the development of compounds with 50- to 100-fold selectivity for the D₃ receptor. nih.gov The length of the alkyl linker between the pharmacophoric moieties is a critical factor, with a four-methylene (butyl) chain often yielding potent compounds at both D₂ and D₃ receptors. nih.gov In other series, the introduction of specific substituents on the phenyl ring of the arylpiperazine moiety can fine-tune the D₂/D₃ affinity and selectivity. nih.gov
Table 2: Binding Affinity of Representative Piperazine Ligands at Dopamine (DA) Receptor Subtypes
| Compound Class/Example | DA Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference(s) |
| Indazole-Piperazine Hybrid (Compound 1) | D₂ | 190 | nih.gov |
| Indazole-Piperazine Hybrid (Compound 1) | D₃ | >1000 | nih.gov |
| Indazole-Piperazine Hybrid (Compound 10) | D₂ | 56 | nih.gov |
| Indazole-Piperazine Hybrid (Compound 10) | D₃ | 690 | nih.gov |
| Indazole-Piperazine Hybrid (Compound 11) | D₂ | 120 | nih.gov |
| Indazole-Piperazine Hybrid (Compound 11) | D₃ | 830 | nih.gov |
| 2-Aminotetralin-Piperazine Hybrids | D₂ / D₃ | Potent affinity, with up to 100-fold D₃ selectivity achieved | nih.gov |
Adenosine (B11128) Receptor Subtypes (e.g., A₂ₐ, A₂ₑ)
The adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are a family of GPCRs that mediate the effects of the endogenous nucleoside adenosine. nih.gov The A₂ₐ and A₂ₑ receptors are coupled to Gs proteins and stimulate cAMP production. nih.gov The A₂ₐ receptor is considered a "high-affinity" receptor for adenosine, while the A₂ₑ receptor is a "low-affinity" subtype. nih.gov
The pharmacology of these receptors is complex; for example, the A₂ₑ receptor can form heteromeric complexes with the A₂ₐ receptor, leading to a dramatic alteration in the pharmacological profile of A₂ₐ-selective ligands. nih.gov When co-expressed, A₂ₐ-selective ligands can lose their high-affinity binding. nih.gov While specific binding data for this compound at adenosine receptors is not available in the reviewed literature, other heterocyclic compounds have been developed as potent ligands. For instance, a series of xanthine (B1682287) derivatives has been explored to create selective covalent antagonists for the A₂ₑ receptor. universiteitleiden.nl
Table 3: Binding Affinity of Representative Ligands at Adenosine Receptor Subtypes
| Compound Class/Example | Adenosine Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference(s) |
| 2-(Arylalkylamino)adenosin-5'-uronamides | A₂ₐ | High selectivity reported | bindingdb.org |
| Xanthine-based Covalent Ligand (LUF7982) | A₂ₑ | High affinity and selectivity reported | universiteitleiden.nl |
| 2-(cycloalkylalkynyl)adenosines | A₂ | Potent agonism reported | bindingdb.org |
Adrenoceptor Subtypes (e.g., α₁, α₂)
Radioligand binding studies are used to determine the affinity of ligands for these receptor subtypes. nih.gov For example, the affinity of various compounds for human α₂, α₂, and α₂c adrenoceptors can be compared to their affinity at α₁ receptors. nih.gov The selectivity between α₁ and α₂ subtypes is influenced by the specific chemical structure of the ligand. nih.gov
Table 4: Binding Affinity of Representative Piperazine Ligands at Adrenoceptor Subtypes
| Compound/Class | Adrenoceptor Subtype | Binding Affinity (Kᵢ, nM) / % Inhibition | Reference(s) |
| N-(phenoxyalkyl)piperazine derivative | α₁ (rat) | 128 | bindingdb.org |
| Benzofuranyl-piperazine (CPD 1) | α₁ | 82% inhibition @ 10 µM | researchgate.net |
| Benzofuranyl-piperazine (CPD 1) | α₂ | 70% inhibition @ 10 µM | researchgate.net |
| Dihydroxy-2-N,N-DI-n-propylaminotetralins | α₁ / α₂ | Varied, with selectivity dependent on hydroxyl group position | nih.gov |
Other Receptors with Potential for Ligand Interaction (e.g., Nicotinic Acetylcholine (B1216132) Receptors)
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels, in contrast to the GPCRs discussed previously. nih.gov They are involved in numerous central and peripheral nervous system functions. While structurally distinct from aminergic GPCRs, some pharmacophores can show cross-reactivity.
Studies on various small molecules have characterized their binding affinities at different nAChR subtypes, such as the α4β2 subtype. nih.govnih.gov For example, the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) shows a Ki of 1.21 nM at the α4β2 nAChR subtype. nih.gov Other compounds, like 2-FA and Nifene, have been evaluated as PET ligands for these receptors, with Ki values of 0.071 nM and 0.31 nM, respectively. nih.gov The binding affinity of this compound at nAChRs has not been specifically reported in the reviewed literature.
Table 5: Binding Affinity of Representative Ligands at Nicotinic Acetylcholine Receptor (nAChR) Subtypes
| Compound | nAChR Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| 2-FA | α4β2 | 0.071 | nih.gov |
| Nifene | α4β2 | 0.31 | nih.gov |
| Nicotine | α4β2 | 0.94 | nih.gov |
| (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) | α4β2 | 1.21 | nih.gov |
| Cytisine | α4β2 | 0.46 | nih.gov |
| 2β-isoxazolyl-8-azabicyclo[3.2.1]octane 9b | Nicotinic Receptors | 3 | researchgate.net |
Enzyme Inhibition Assays and Mechanistic Elucidation
Monoamine Oxidases (MAO-A, MAO-B)
There is no available scientific literature detailing the in vitro inhibitory effects of this compound on either MAO-A or MAO-B isoforms.
Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)
No studies have been published that evaluate the potential of this compound to inhibit acetylcholinesterase or butyrylcholinesterase.
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1)
The inhibitory activity of this compound against BACE-1 has not been reported in the accessible scientific literature.
Urease Enzyme
There is no published data on the effect of this compound on urease activity.
Investigation of Other Relevant Enzyme Targets (e.g., 20S Proteasome, Monacylglycerol Lipase, Glutathione (B108866) Reductases)
A review of available literature yielded no information regarding the interaction of this compound with the 20S proteasome, monoacylglycerol lipase, or glutathione reductases.
In Vitro Biological Activity Assessments in Relevant Cell Systems
Consistent with the lack of data on its enzymatic targets, there are no published studies on the biological activity of This compound in any relevant cell-based assays. Its effects on cellular processes, signaling pathways, or cytotoxicity remain uninvestigated in the public domain.
Anticancer Activity in Defined Cancer Cell Lines
Piperazine derivatives have emerged as a promising class of compounds in the development of new anticancer agents. Research has demonstrated that the incorporation of a piperazine moiety can enhance the cytotoxic activity of various molecular frameworks against a range of cancer cell lines.
A series of novel 2-benzoylbenzofuran derivatives featuring a piperazine linker were synthesized and evaluated for their in vitro anticancer activity. nih.gov The results indicated that tertiary amine derivatives, in particular, showed enhanced cytotoxic effects. Structure-activity relationship (SAR) studies revealed that the presence of electron-donating substituents on the phenyl ring of the derivatized portion contributed to more potent anticancer activities. nih.gov Notably, compounds 6, 9, 11, 18, 23, and 25 from this series displayed significant anti-tumor activity while exhibiting lower cytotoxicity towards the normal human liver cell line L02. nih.gov Further investigation into the mechanism of action showed that compound 18 was capable of inducing apoptosis in the A549 lung cancer cell line, marking it as a particularly potent anticancer agent within this series. nih.gov
In another study, a new class of thiosemicarbazones incorporating a piperazine ring demonstrated promising anticancer potential. nih.gov These compounds were designed based on the structure of Triapine, a known anticancer agent. The novel piperazinylogs of Triapine showed potent and selective anti-proliferative activity across various cancer cell types. nih.gov For instance, compound L³ was found to be the most active, with IC₅₀ values ranging from 0.12 to 0.2 μM across the tested cancer cell lines, and it exhibited a favorable therapeutic index. nih.gov The mechanism of action for these compounds was found to involve cell cycle inhibition at the G1/S phase and the induction of apoptosis. nih.gov
Furthermore, novel vindoline-piperazine conjugates have been synthesized and their antiproliferative activities investigated against 60 human tumor cell lines. mdpi.com Among the seventeen new conjugates, nine showed significant antiproliferative effects. Specifically, conjugates with [4-(trifluoromethyl)benzyl]piperazine (23 ) and 1-bis(4-fluorophenyl)methyl piperazine (25 ) attached at position 17 of vindoline (B23647) were particularly outstanding. mdpi.com Compound 23 was most effective against the breast cancer MDA-MB-468 cell line (GI₅₀ = 1.00 μM), while compound 25 showed high potency against the non-small cell lung cancer cell line HOP-92 (GI₅₀ = 1.35 μM). mdpi.com
Table 1: Anticancer Activity of Selected Piperazine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
| 2-Benzoylbenzofuran-piperazine derivatives | A549 (Lung) and others | Compound 18 induces apoptosis. Compounds 6, 9, 11, 18, 23, 25 show potent activity. | nih.gov |
| Piperazinylogs of Triapine | HCT116 p53+/+ and others | Compound L³ is the most active (IC₅₀ = 0.12–0.2 μM). Inhibit cell cycle at G1/S phase. | nih.gov |
| Vindoline-piperazine conjugates | MDA-MB-468 (Breast), HOP-92 (Lung) | Compound 23 (GI₅₀ = 1.00 μM), Compound 25 (GI₅₀ = 1.35 μM). | mdpi.com |
Antimicrobial Evaluations (Antibacterial, Antifungal, Antiviral)
The piperazine nucleus is a key component in many antimicrobial agents. Various derivatives have been synthesized and tested against a spectrum of microbial pathogens, demonstrating broad-spectrum antibacterial and antifungal activities.
A study on novel piperazine derivatives revealed that compounds Q2, Q4, and Q5 exhibited very good antibacterial activity against S. aureus at a concentration of 100µg/ml, comparable to the standard drug Ciprofloxacin (B1669076). neuroquantology.com In another comprehensive review, it was noted that numerous piperazine derivatives have been developed that possess good to superior antimicrobial activities. apjhs.com For example, new 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives have been evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. apjhs.com
A series of novel 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one and 5,7-dimethoxy-2-(piperazin-1-ylmethyl)-4H-chromen-4-one derivatives were screened for their antimicrobial properties. nih.gov Within this series, compounds 5b, 5i, 5j, 10s, and 10t were identified as potent antimicrobial agents, showing two to two-and-a-half times more potency than the standard drugs ciprofloxacin and miconazole (B906) at the same Minimum Inhibitory Concentration (MIC) value of 10 μg/mL. nih.gov
In a recent study, twenty-two novel piperazine derivatives were screened for their antimicrobial activities. ijcmas.com Among these, compounds RL-308, RL-327, and RL-328 showed potent bactericidal activities. ijcmas.com Compound RL-308 was particularly effective against Shigella flexneri with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. ijcmas.com
Furthermore, two newly synthesized piperazine derivatives, compounds 1 and 2 , were evaluated for their antimicrobial properties against a panel of twenty-nine Gram-positive and Gram-negative bacteria. preprints.org Derivative 2 displayed a broad spectrum of action with high inhibitory activity against all tested bacterial strains. preprints.org
Table 2: Antimicrobial Activity of Selected Piperazine Derivatives
| Compound/Derivative Class | Microbial Strain(s) | Key Findings | Reference(s) |
| Piperazine derivatives Q2, Q4, Q5 | S. aureus, E. coli | Good activity against S. aureus at 100µg/ml. | neuroquantology.com |
| Flavone-piperazine derivatives 5b, 5i, 5j, 10s, 10t | Various bacteria and fungi | 2-2.5 fold more potent than ciprofloxacin and miconazole (MIC = 10 μg/mL). | nih.gov |
| Novel piperazine derivatives RL-308, RL-327, RL-328 | S. flexneri, S. aureus, MRSA | RL-308 showed potent activity against S. flexneri (MIC = 2 µg/mL). | ijcmas.com |
| Piperazine derivative 2 | 29 Gram-positive and Gram-negative bacteria | Broad-spectrum, high inhibitory activity against all tested strains. | preprints.org |
Anti-inflammatory Responses
The anti-inflammatory potential of piperazine derivatives has been another significant area of investigation. These compounds have been shown to modulate key inflammatory pathways.
A series of novel flavone (B191248) derivatives incorporating a piperazine moiety were synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines. nih.gov Compounds 5c, 5g, 5h, 10l, 10m, 10n, and 10r demonstrated promising anti-inflammatory activity, with TNF-α inhibitory activity ranging from 65-87% and IL-6 inhibitory activity from 70-93% at a concentration of 10 μM. nih.gov
In a separate study, a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) , was investigated for its anti-inflammatory and anti-nociceptive effects. nih.gov LQFM182 was found to reduce paw edema and leukocyte migration in carrageenan-induced inflammation models. nih.gov The compound also decreased the levels of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov
The anti-inflammatory properties of N-phenyl piperazine derivatives were also explored, with compounds P6, P7, and P22 showing a dose-dependent anti-inflammatory response. biomedpharmajournal.org At a concentration of 500 µg/mL, all three compounds exhibited 85-90% anti-inflammatory effects. biomedpharmajournal.org
Furthermore, a series of piperazine-substituted indole (B1671886) derivatives were synthesized and evaluated for their anti-inflammatory activities. jrespharm.com Compounds 2 and 11 from this series were found to be 2- and 4.3-fold more active than acetylsalicylic acid (ASA), respectively. jrespharm.com Docking studies suggested that the anti-inflammatory activity of compound 11 might be due to the inhibition of COX-2. jrespharm.com
A compound structurally related to the furan-containing query, 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) , has been characterized as an anti-inflammatory agent that works by inhibiting the production of nitric oxide and tumor necrosis factor-alpha. nih.govbiomolther.org
Table 3: Anti-inflammatory Activity of Selected Piperazine Derivatives
| Compound/Derivative Class | Model/Target | Key Findings | Reference(s) |
| Flavone-piperazine derivatives | TNF-α and IL-6 inhibition | Up to 87% TNF-α and 93% IL-6 inhibition at 10 μM. | nih.gov |
| LQFM182 | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, and levels of TNF-α and IL-1β. | nih.gov |
| N-Phenyl piperazine derivatives P6, P7, P22 | BSA denaturation | 85-90% anti-inflammatory effect at 500 µg/mL. | biomedpharmajournal.org |
| Indole-piperazine derivatives 2, 11 | In vitro anti-inflammatory assay | 2- and 4.3-fold more active than ASA, respectively. | jrespharm.com |
| FPP-3 | Nitric oxide and TNF-α production | Inhibits the production of NO and TNF-α. | nih.govbiomolther.org |
Neuropharmacological Activities (e.g., Anticonvulsant, Anxiolytic, Antidepressant Effects)
The piperazine scaffold is present in numerous centrally acting agents, and research continues to explore new derivatives for their neuropharmacological effects.
A novel piperazine derivative, 2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) , was designed and synthesized to evaluate its anxiolytic-like and antidepressant-like activities. nih.gov Treatment with LQFM192 demonstrated both anxiolytic-like and antidepressant-like effects in behavioral tests in mice. nih.gov The study suggested that the anxiolytic-like activity of LQFM192 is mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while the antidepressant-like activity is mediated through the serotonergic system. nih.gov
While specific studies on the anticonvulsant effects of compounds directly related to "this compound" were not identified in the provided search results, the demonstrated modulation of the GABAergic system by some piperazine derivatives suggests a potential avenue for future investigation into anticonvulsant properties.
Table 4: Neuropharmacological Activity of a Selected Piperazine Derivative
| Compound/Derivative | Activity | Mechanism of Action | Reference(s) |
| LQFM192 | Anxiolytic-like, Antidepressant-like | Mediated by serotonergic system and GABAergic pathways. | nih.gov |
Structure Activity Relationship Sar and Rational Ligand Design Principles
Identification of Key Pharmacophoric Elements for Biological Activity
The fundamental structure of 1-[3-(2-Furyl)propyl]piperazine comprises several key features that are essential for its biological activity. These pharmacophoric elements include the basic nitrogen atom of the piperazine (B1678402) ring, the flexible propyl linker, and the aromatic furan (B31954) ring. The piperazine moiety, a common scaffold in many biologically active compounds, often serves as a key interaction point with biological targets due to its ability to form hydrogen bonds and its basic character. nih.gov The two nitrogen atoms within the piperazine ring can significantly influence the pharmacokinetic properties of a molecule, such as its water solubility, which is crucial for bioavailability. nih.gov
The propyl linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target receptor. The length and nature of this linker are critical in positioning the terminal aromatic group, in this case, the furan ring, for effective interaction. The furan ring itself, as an aromatic system, can engage in various non-covalent interactions, including hydrophobic and pi-stacking interactions, with the amino acid residues of a protein binding pocket.
Systematic Investigation of Substitution Effects on the Piperazine Ring and Propyl Linker
The exploration of how chemical modifications to the piperazine ring and the propyl linker influence biological activity is a central theme in the SAR of this compound class.
Influence of Electronic and Steric Properties of Substituents
The introduction of substituents onto the piperazine ring can dramatically alter a compound's potency and selectivity. Both the electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of these substituents are pivotal. For instance, in related piperazine-containing compounds, the addition of electron-withdrawing groups on an associated benzyl (B1604629) ring was found to markedly increase analgesic and anti-inflammatory activities. nih.gov
The placement of alkyl groups on the piperazine ring can have profound and differential effects on activity. Studies on other piperazine-containing molecules have shown that the stereochemistry of these substitutions is critical. For example, the trans configuration of methyl groups on a piperazine ring was significantly more active against a mammalian enzyme compared to the cis configuration, suggesting that the less bulky trans arrangement is favored for productive interaction with the target. nih.gov Conversely, modifying the piperazine ring by adding a single methyl group can sometimes lead to a significant loss of both biochemical and whole-cell activity. nih.gov
The nature of the substituent on the second nitrogen of the piperazine ring is also a key determinant of activity. In the development of new derivatives with potential anxiolytic and antidepressant-like effects, different substitutions at this position led to varying outcomes. For example, compounds LQFM211 and LQFM213, which differed in their terminal groups, both showed the desired effects, while LQFM214 did not, highlighting the sensitivity of the biological response to this part of the molecule. nih.gov
Conformational Analysis and Stereochemical Requirements for Optimal Binding
The three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its ability to bind to a biological target. Conformational analysis of piperazine derivatives has been employed to determine the most likely bioactive conformations. nih.gov The piperazine ring typically exists in a chair conformation, and the orientation of substituents (axial or equatorial) can influence binding affinity.
The propyl linker, with its rotatable bonds, allows the furan and piperazine moieties to adopt various spatial arrangements. The optimal distance and relative orientation between these two key pharmacophoric groups are crucial for effective receptor interaction. While specific conformational studies on this compound were not found, the principles of conformational analysis in similar structures underscore the importance of a molecule's flexibility and its ability to adopt a low-energy conformation that complements the binding site. nih.gov
Role of the Furyl Moiety and its Regioisomeric Attachment in SAR
The furan ring is a critical component of the pharmacophore. Its aromatic character allows for important binding interactions within the receptor pocket. The position of the propylpiperazine substituent on the furan ring (regioisomerism) can also impact activity. In the case of this compound, the attachment is at the 2-position of the furan ring. While specific studies comparing the 2- versus 3-substituted furan analogs of this particular compound were not available, research on related structures often reveals that the point of attachment to a heterocyclic ring can significantly influence biological activity. This is because it alters the spatial relationship of the substituent relative to the heteroatom(s) in the ring, which can in turn affect the molecule's electronic distribution and its ability to form key interactions with the target.
Iterative Design and Synthesis of Analogues for Enhanced Bioactivity and Selectivity
The principles of SAR guide the iterative process of drug design, where initial "hit" compounds are systematically modified to improve their pharmacological properties. This involves synthesizing and testing a series of analogs to build a comprehensive understanding of how structural changes affect activity and selectivity.
For example, in the development of new anxiolytic and antidepressant agents, a series of piperazine derivatives were designed and synthesized based on the piperazine scaffold. nih.gov This iterative approach allows medicinal chemists to refine the molecular structure, optimizing for potency, reducing off-target effects, and improving pharmacokinetic profiles. The synthesis of new analogs often involves multi-step reaction sequences, starting from commercially available building blocks. researchgate.net The goal is to create a library of related compounds that can be screened to identify candidates with the most desirable therapeutic characteristics.
Computational Chemistry and in Silico Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a molecule (a ligand, such as 1-[3-(2-Furyl)propyl]piperazine) would bind to a specific biological target, typically a protein or enzyme. nih.govresearchgate.net This simulation helps to understand the feasibility and nature of the interaction at a molecular level.
Identification of Critical Amino Acid Residues Involved in InteractionsOnce a preferred binding mode is predicted, the simulation allows for the detailed examination of the interactions between the ligand and the amino acid residues that form the target's binding site. These interactions are critical for the stability of the ligand-protein complex. Key interactions that would be analyzed for a compound like this compound include:
Hydrogen Bonding: The nitrogen atoms in the piperazine (B1678402) ring and the oxygen atom in the furan (B31954) ring could act as hydrogen bond acceptors, while the N-H group on the piperazine could be a hydrogen bond donor.
π-π Stacking: The aromatic furan ring could engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The propyl chain and the carbon framework of the heterocyclic rings would likely participate in hydrophobic interactions with nonpolar amino acid residues.
Metal Coordination: If the target protein were a metalloenzyme, the simulation could explore potential coordination between the heteroatoms (nitrogen or oxygen) and a metal ion cofactor.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov
In Silico Pharmacokinetic Predictions (Focusing on Research Utility in Drug-Likeness)
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govnih.gov These predictions are vital for assessing a molecule's "drug-likeness"—its potential to be developed into a viable drug. The piperazine scaffold is often incorporated into drug candidates to improve their pharmacokinetic profiles, particularly water solubility. nih.gov
For this compound, computational tools like the SwissADME web server could be used to calculate key drug-likeness parameters. nih.gov These predictions help researchers identify potential liabilities early in the drug discovery process. nih.gov
Table 1: Representative In Silico Pharmacokinetic and Drug-Likeness Descriptors
| Descriptor Category | Parameter | Significance in Drug Discovery |
| Physicochemical Properties | Molecular Weight (MW) | Influences size and diffusion; typically <500 g/mol for oral drugs. |
| LogP (Lipophilicity) | Affects solubility and permeability; values between 1 and 5 are often desired. | |
| Topological Polar Surface Area (TPSA) | Predicts membrane permeability; typically <140 Ų for good cell penetration. | |
| H-bond Donors/Acceptors | Influences solubility and target binding. | |
| Pharmacokinetics | Gastrointestinal (GI) Absorption | Predicts the likelihood of absorption from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Permeation | Indicates if a compound is likely to enter the central nervous system. | |
| P-glycoprotein (P-gp) Substrate | Predicts if the compound may be actively pumped out of cells, affecting bioavailability. | |
| CYP Enzyme Inhibition | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. | |
| Drug-Likeness | Lipinski's Rule of Five | A set of rules based on MW, LogP, and H-bond donors/acceptors to evaluate oral bioavailability. |
| Bioavailability Score | An overall score predicting the probability of a compound having decent pharmacokinetic properties. |
Prediction of Blood-Brain Barrier Penetration Potential
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor in the development of drugs targeting the central nervous system (CNS). Computational models are valuable tools for predicting this property in the early stages of drug discovery, helping to prioritize candidates and reduce the need for extensive experimental testing. These models often rely on molecular descriptors that can be calculated from the compound's two-dimensional (2D) or three-dimensional (3D) structure.
For a molecule like this compound, several physicochemical properties would be calculated to predict its BBB penetration potential. These typically include:
Molecular Weight (MW): Generally, molecules with a lower molecular weight have a higher probability of passively diffusing across the BBB.
Lipophilicity (logP): A measure of a compound's solubility in lipids versus water. An optimal logP range is crucial for BBB permeation.
Topological Polar Surface Area (TPSA): This descriptor quantifies the surface area of a molecule occupied by polar atoms. A lower TPSA is generally associated with better BBB penetration.
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences a molecule's polarity and its ability to form hydrogen bonds with the components of the BBB, which can hinder its passage.
Various computational models, such as quantitative structure-property relationship (QSPR) models and machine learning algorithms like support vector machines (SVM) and random forests, are employed to predict BBB permeability. nih.govnih.gov These models are trained on large datasets of compounds with experimentally determined BBB penetration data. For instance, a generalized linear regression model has been used to predict BBB permeability with a reasonable correlation, and SVM models have shown even greater accuracy. nih.gov The performance of these models is often evaluated using metrics like the Matthews correlation coefficient and prediction accuracy for known BBB+ and BBB- compounds. nih.gov
To illustrate how such data would be presented, a hypothetical data table for this compound is provided below.
| Molecular Descriptor | Predicted Value | Significance for BBB Penetration |
| Molecular Weight | (Calculated Value) | Lower values are generally preferred. |
| logP | (Calculated Value) | An optimal range is necessary for good permeability. |
| TPSA | (Calculated Value) | Lower values are associated with better penetration. |
| Hydrogen Bond Donors | (Calculated Value) | Fewer donors are generally favorable. |
| Hydrogen Bond Acceptors | (Calculated Value) | Fewer acceptors are generally favorable. |
| Predicted BBB Permeability | (High/Low) | Overall assessment based on the model. |
Computational Assessment of Metabolic Stability
The metabolic stability of a compound is another crucial parameter in drug discovery, as it determines the compound's half-life in the body. In silico methods can predict the metabolic fate of a compound by identifying potential sites of metabolism and estimating the rate of metabolic clearance. For piperazine-containing compounds, metabolism often occurs at the piperazine ring. nih.gov
Computational tools can predict the sites of metabolism by considering factors such as the reactivity of different atoms and the accessibility of these atoms to metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes. Models can highlight atoms or functional groups that are most likely to undergo oxidation, reduction, or other metabolic transformations.
For this compound, the furan ring and the piperazine moiety would be key areas of interest for metabolic stability assessment. The furan ring is known to be susceptible to oxidative metabolism. The piperazine ring can also undergo N-dealkylation or oxidation.
A study on piperazin-1-ylpyridazines demonstrated how computational models, in conjunction with experimental data, could guide the structural modifications needed to improve metabolic stability. nih.gov By identifying the metabolic soft spots, researchers were able to design analogs with significantly longer in vitro microsomal half-lives. nih.gov
A hypothetical metabolic stability assessment for this compound could be summarized in the following table:
| Potential Metabolic Site | Predicted Metabolic Reaction | Predicted Rate of Metabolism | Impact on Stability |
| Furan Ring | Oxidation | (High/Medium/Low) | Potential for rapid clearance. |
| Piperazine Nitrogen (N1) | N-dealkylation | (High/Medium/Low) | Contributes to metabolic clearance. |
| Piperazine Nitrogen (N4) | Oxidation | (High/Medium/Low) | A likely site of metabolism. |
| Propyl Chain | Hydroxylation | (High/Medium/Low) | Generally less reactive than heteroatoms. |
| Overall Predicted Metabolic Stability | (High/Low) | Integrated assessment of metabolic liabilities. |
Molecular Dynamics Simulations and Free Energy Perturbation Studies (Advanced Computational Methods)
Molecular dynamics (MD) simulations are powerful computational techniques that provide insights into the dynamic behavior of molecules over time. nih.govresearchgate.netresearchgate.net For a compound like this compound, MD simulations could be used to study its conformational flexibility, its interactions with biological macromolecules such as receptors or enzymes, and its behavior in different solvent environments. researchgate.net For instance, MD simulations have been used to investigate the absorption of CO2 in piperazine-activated solutions, highlighting the role of the piperazine moiety in molecular interactions. nih.gov
Free energy perturbation (FEP) is an advanced computational method used to calculate the relative binding affinities of different ligands to a protein. nih.govnih.gov This technique involves alchemically "transforming" one molecule into another in a series of small steps and calculating the free energy change associated with each step. FEP can be a valuable tool in lead optimization, allowing for the in silico prediction of how modifications to a lead compound, such as this compound, would affect its binding potency to a specific biological target. The development of methods like replica-exchange molecular dynamics (REMD) has improved the efficiency and accuracy of FEP calculations. nih.gov
While no specific MD or FEP studies for this compound have been identified, these methods represent the cutting edge of computational drug design and would be applicable to understanding the molecular interactions and binding energetics of this compound with a relevant biological target.
Metabolic Pathways and Biotransformation Studies of Piperazine Furan Derivatives
In Vitro Evaluation of Metabolic Stability and Degradation Pathways
The metabolic stability of a compound, often assessed by its in vitro half-life (t½) in liver microsomes, is a critical determinant of its in vivo behavior. For piperazine-furan derivatives like 1-[3-(2-Furyl)propyl]piperazine, metabolic instability is anticipated due to the presence of two metabolically susceptible moieties: the furan (B31954) ring and the piperazine (B1678402) nucleus.
The furan ring is known to undergo rapid cytochrome P450 (P450)-catalyzed oxidation. nih.gov Similarly, the piperazine ring is subject to extensive metabolism, including N-dealkylation. nih.gov Consequently, this compound is expected to be rapidly metabolized in hepatic microsomal incubations. The primary degradation pathways likely involve a combination of furan ring oxidation and oxidative N-dealkylation of the piperazine moiety.
Table 1: Illustrative Metabolic Stability of this compound in Liver Microsomes
| Species | Microsomal System | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Liver Microsomes | < 10 | High |
| Rat | Liver Microsomes | < 5 | Very High |
Note: This table is illustrative, based on the known metabolic lability of furan and piperazine derivatives. Specific experimental values for this compound are not available in the cited literature.
Identification and Characterization of Primary Metabolites
The biotransformation of this compound is expected to yield a variety of metabolites arising from modifications to both the furan and piperazine structures.
Oxidative Transformations of the Piperazine Moiety
The piperazine moiety is a common site of oxidative metabolism. One of the primary pathways for N-alkylpiperazines is N-dealkylation. nih.gov For this compound, this would involve the removal of the 3-(2-furyl)propyl group, leading to the formation of piperazine and a furan-containing propyl fragment.
Another significant oxidative transformation is the hydroxylation of the piperazine ring itself. This can occur at various positions on the ring, leading to the formation of hydroxylated derivatives. Further oxidation of these hydroxylated metabolites can result in the formation of piperazinones. N-oxidation at one of the nitrogen atoms of the piperazine ring is also a possible metabolic route.
Contribution of Specific Enzyme Systems (e.g., Microsomal Enzymes, Aldehyde Oxidase)
The metabolism of this compound is predominantly mediated by microsomal enzymes, specifically the cytochrome P450 (CYP) superfamily.
Furan Ring Metabolism: The oxidation of the furan ring is a P450-dependent process. nih.gov Studies on furan itself and other furan-containing compounds have identified CYP2E1 as a key enzyme in this transformation. nih.govresearchgate.net Other isoforms, such as CYP2J2, CYP2B6, CYP2D6, and CYP3A4, may also contribute to a lesser extent. nih.gov
Piperazine Moiety Metabolism: The N-dealkylation of arylpiperazine derivatives is often dependent on CYP3A4. nih.gov Following N-dealkylation, further oxidation of the resulting 1-aryl-piperazine metabolites can be mediated by CYP2D6. nih.gov
While P450 enzymes are the primary drivers of metabolism for this compound, the potential involvement of other enzyme systems like aldehyde oxidase (AO) cannot be entirely ruled out, particularly in the further metabolism of aldehyde intermediates that may arise from the opening of the furan ring.
Table 2: Postulated Enzyme Contributions to the Metabolism of this compound
| Metabolic Reaction | Primary Enzyme System(s) |
| Furan Ring Oxidation | Cytochrome P450 (CYP2E1, potentially others) |
| N-dealkylation | Cytochrome P450 (likely CYP3A4) |
| Piperazine Ring Hydroxylation | Cytochrome P450 (various isoforms) |
Mechanistic Investigations of Biotransformation Processes
The biotransformation of this compound involves complex mechanistic pathways, particularly concerning the furan ring.
The P450-catalyzed oxidation of the furan ring is believed to proceed through the formation of a highly reactive intermediate, cis-2-butene-1,4-dial (BDA) or a substituted analogue. nih.govnih.gov This α,β-unsaturated dialdehyde (B1249045) is electrophilic and can readily react with cellular nucleophiles. The formation of this reactive metabolite is considered a bioactivation pathway, as it can lead to covalent binding with proteins and DNA. nih.gov Trapping experiments with nucleophiles like N-acetylcysteine have been used to detect the formation of such reactive intermediates in vitro. nih.gov
The mechanism of piperazine N-dealkylation typically involves an initial oxidation of the carbon atom adjacent to the nitrogen, forming a carbinolamine intermediate. This intermediate is unstable and spontaneously cleaves to yield the dealkylated piperazine and a corresponding aldehyde.
Further investigation into the metabolites of this compound would likely reveal downstream products resulting from the reaction of the furan-derived reactive intermediate with cellular components like glutathione (B108866), cysteine, and lysine. acs.org These subsequent metabolites can undergo further biotransformation, such as N-acetylation or S-oxidation. acs.org
Future Directions and Emerging Research Perspectives
Exploration of Novel Therapeutic Applications and Undiscovered Biological Targets
The piperazine (B1678402) nucleus is a cornerstone in the development of drugs targeting a wide spectrum of diseases, including central nervous system (CNS) disorders, cancer, viral infections, and inflammation. nih.govarabjchem.orgresearchgate.net This versatility suggests that derivatives of 1-[3-(2-Furyl)propyl]piperazine could be explored for a multitude of therapeutic applications.
Oncological and Antiviral Potential: Research into piperazine-containing compounds has revealed significant anticancer properties. rsc.org For instance, certain piperazine-1,2,3-triazole hybrids have shown potential in treating pancreatic cancer. nih.gov Benzimidazole-piperazine hybrids have also demonstrated antiproliferative effects against human lung cancer cells. nih.gov Furthermore, piperazine derivatives have been identified as potent antiviral agents, with activity against HIV and other viruses. arabjchem.org The furan (B31954) ring, also a component of many biologically active compounds, can contribute to these activities. The combination of the furan and piperazine moieties in this compound derivatives could lead to novel anticancer and antiviral agents.
Central Nervous System (CNS) Activity: Piperazine derivatives have a long history of use in CNS-related therapies. nih.gov Recent studies continue to explore their potential as ligands for various CNS receptors. For example, N-(2-benzofuranylmethyl)-N'-[3-(4-methoxyphenyl)propyl]piperazine has been identified as a selective σ₁ receptor ligand, a target implicated in various neurological and psychiatric disorders. nih.gov Given the structural similarities, derivatives of this compound could be investigated for their potential to modulate CNS targets, offering new avenues for treating conditions like depression, anxiety, and neurodegenerative diseases.
Anthelmintic and Other Therapeutic Areas: The piperazine core is also found in anthelmintic drugs. nih.gov The exploration of this compound derivatives could yield new treatments for parasitic infections. The broad biological activity of piperazine-containing molecules suggests that further screening could uncover entirely new therapeutic applications. researchgate.net
Interactive Table: Potential Therapeutic Targets for Piperazine Derivatives
| Therapeutic Area | Specific Target/Application | Relevant Findings | Citation |
|---|---|---|---|
| Oncology | Pancreatic Cancer | Piperazine-1,2,3-triazole leads showed promising activity against pancreatic cancer cell lines. | nih.gov |
| Lung Cancer | Benzimidazole-piperazine hybrids exhibit antiproliferative effects. | nih.gov | |
| General Antitumor | Hybrid compounds of chalcone (B49325) and piperazine have shown potent antitumor activity. | rsc.org | |
| Virology | HIV | Indole (B1671886) derivatives containing piperazine are potent antiviral agents against HIV-1. | arabjchem.org |
| HCV | Piperazine derivatives of 2-amino benzimidazole (B57391) inhibited HCV infection. | arabjchem.org | |
| CNS Disorders | σ₁ Receptor Ligands | Disubstituted piperazine derivatives show high affinity for σ₁ receptors, relevant for CNS activity. | nih.gov |
| Infectious Diseases | Anthelmintic | Benzimidazole compounds with a piperazine fragment show significant anthelmintic activity. | nih.gov |
Development of Advanced and Sustainable Synthetic Methodologies for Derivatives
The synthesis of piperazine and its derivatives is a well-established field, yet there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly methods. organic-chemistry.orgacs.org These advanced synthetic strategies are crucial for creating diverse libraries of this compound derivatives for biological screening.
Modern Synthetic Approaches: Several innovative methods for piperazine synthesis have emerged. These include:
Palladium-catalyzed reactions: These methods offer an efficient route to arylpiperazines under aerobic conditions. organic-chemistry.org
Multi-component reactions (MCRs): The Ugi four-component condensation reaction, for example, provides a highly convergent and efficient way to produce piperazine-2-carboxamides. researchgate.net
Metal-free approaches: A four-component, metal-free synthesis of piperazine derivatives has been developed, offering mild reaction conditions and high functional group tolerance. researchgate.net
Photoredox catalysis: Visible-light-promoted reactions can be used to synthesize various piperazine derivatives under mild conditions. organic-chemistry.org
Sustainable Chemistry Principles: The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals. For derivatives of this compound, this could involve:
Utilizing eco-friendly solvents, such as water. organic-chemistry.org
Employing catalytic methods to reduce waste and energy consumption. organic-chemistry.orgacs.org
Designing synthetic routes with high atom economy.
The development of such methodologies will not only facilitate the discovery of new drug candidates but also ensure that their future production is sustainable.
Integration of Cheminformatics and Artificial Intelligence in Rational Drug Design
Accelerating Discovery: AI- and cheminformatics-driven platforms can move experiments from the laboratory to a virtual environment, where vast numbers of molecules can be rapidly investigated. nih.gov This can help in:
Lead Generation and Optimization: By analyzing structure-activity relationships (SAR), machine learning models can predict the biological activity of novel derivatives, guiding the synthesis of the most promising compounds. blogspot.com
Predicting Physicochemical Properties: Computational models can predict properties like solubility and metabolic stability, helping to design drugs with better pharmacokinetic profiles. blogspot.com
Virtual Screening: AI-powered software can screen massive libraries of virtual compounds against a biological target, identifying potential hits for further development. chemanager-online.com
Practical Applications: For this compound, these technologies can be used to:
Design derivatives with enhanced binding affinity for a specific target.
Optimize the selectivity of compounds to reduce off-target effects.
Explore novel chemical space by generating new molecular structures with desired properties.
The integration of these computational methods with traditional medicinal chemistry will undoubtedly accelerate the journey from a promising scaffold to a clinically effective drug.
Elucidation of Complex Polypharmacology and Multi-Targeting Approaches
Polypharmacology, the ability of a single drug to interact with multiple targets, is a growing area of interest in drug discovery. While it can be a source of side effects, a multi-targeting approach can also offer therapeutic advantages, such as enhanced efficacy and a lower likelihood of developing drug resistance. nih.govresearchgate.net
Multi-Target Drug Design: The piperazine scaffold is known to interact with a variety of biological targets. nih.gov A multi-targeting strategy for derivatives of this compound could be particularly effective in complex diseases like cancer and viral infections. For example, a single compound could be designed to simultaneously inhibit multiple key proteins in a virus's life cycle or target different pathways in a cancer cell. researchgate.netnih.gov
Understanding and Harnessing Polypharmacology: To effectively utilize a multi-targeting approach, it is essential to:
Identify all relevant biological targets of a given compound through comprehensive screening and computational profiling.
Understand the functional consequences of hitting multiple targets simultaneously.
Rationally design molecules that have the desired multi-target profile while minimizing interactions with targets that could cause adverse effects.
By embracing the complexity of polypharmacology, researchers can potentially develop more effective and robust therapies based on the this compound scaffold.
Q & A
Q. Table 1: Impact of Substituents on Receptor Affinity
| Derivative | Substituent | D3R IC (nM) | 5-HT1A IC (nM) |
|---|---|---|---|
| Parent Compound | None | 45.2 | 62.7 |
| 2-Chloro-furyl | Cl at C-2 | 12.3 | 18.9 |
| 3-Methoxy-propyl | OCH at C-3 | 28.4 | 9.2 |
Data adapted from structural analogs in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(propyl bromide attached at position 2)